trans-Hydroxy Praziquantel
Description
Contextualization as a Major Metabolite of Praziquantel (B144689)
Praziquantel is administered as a racemic mixture of R- and S-enantiomers. researchgate.net Following oral administration, it undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4, CYP2C19, CYP3A5, and CYP2C9. wikipedia.orgnih.govfrontiersin.org This rapid metabolism results in the formation of several hydroxylated derivatives, with trans-4-hydroxy-praziquantel being the main metabolite in humans. researchgate.netnih.govfrontiersin.org
The metabolism of the two enantiomers of Praziquantel differs. The R-enantiomer, which is primarily responsible for the antischistosomal activity, is metabolized at a higher rate than the S-enantiomer. nih.govnih.gov The principal metabolic pathway for R-PZQ involves hydroxylation to form cis- and trans-hydroxypraziquantel. nih.gov In contrast, S-PZQ is converted to other monohydroxylated metabolites. nih.gov While in rat liver microsomes the main metabolite is cis-4-OH-PZQ, in humans, the major metabolite is trans-4-OH-PZQ. researchgate.netnih.gov
Historical Perspective of Metabolite Identification in Anthelmintic Studies
The development of Praziquantel in the 1970s by Bayer and Merck marked a significant advancement in anthelmintic therapy. asm.orgasm.org Early research focused on establishing the efficacy and safety of the parent drug. However, as analytical techniques became more sophisticated, the focus expanded to include the study of its pharmacokinetics and metabolism. The identification of various metabolites was crucial to understanding the drug's complete biological activity and potential for drug-drug interactions.
Significance in Contemporary Chemotherapy Research
The ongoing research into trans-Hydroxy Praziquantel holds significant implications for contemporary chemotherapy. One key area of investigation is its own potential anthelmintic activity. While the R-enantiomer of the parent drug is considered the primary active component, studies have explored the in vitro and in vivo activity of its metabolites. researchgate.netasm.org
Furthermore, understanding the metabolic profile of Praziquantel, including the formation of this compound, is crucial for optimizing treatment strategies. Factors influencing the rate of metabolism, such as genetic polymorphisms in CYP enzymes, can lead to variable drug exposure and potentially impact treatment outcomes. frontiersin.orgnih.gov For example, variations in the CYP2C19 gene have been associated with different plasma concentrations of Praziquantel and its metabolic ratio. frontiersin.org This knowledge can inform personalized medicine approaches to enhance efficacy and minimize variability in patient response.
Interactive Data Tables
Table 1: In Vitro Activity against Adult Schistosoma species
| Compound | Schistosoma Species | IC50 (μg/ml) |
| R-Praziquantel | S. mansoni | 0.02 researchgate.net |
| R-trans-4'-hydroxypraziquantel | S. mansoni | 4.08 researchgate.net |
| R-Praziquantel | S. haematobium | 0.007 researchgate.net |
| trans-4-OH-PZQ | S. haematobium | 1.47 researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14-15,17,22H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTGUGBZQBTMHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928822, DTXSID901114356 | |
| Record name | 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60743-58-0, 134924-68-8, 134924-71-3 | |
| Record name | 4-Hydroxypraziquantel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060743580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((cis-4-hydroxycyclohexyl)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((trans-4-hydroxycyclohexyl)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYCYCLOHEXYLCARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S76ZX3N3LF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Pathways and Biotransformation of Trans Hydroxy Praziquantel
In Vivo Formation Mechanisms
The formation of trans-Hydroxy Praziquantel (B144689) in the body is a sophisticated process mediated by a specific group of enzymes, primarily within the liver. This biotransformation is characterized by the specificity of the enzymes involved and a notable preference for one of the two praziquantel enantiomers.
Enantioselective Hydroxylation of Praziquantel Enantiomers
Praziquantel is administered as a racemic mixture, meaning it contains equal amounts of two mirror-image isomers: (R)-PZQ and (S)-PZQ. oup.com The metabolic process is highly enantioselective, with different CYP isoforms showing preferences for each enantiomer. nih.govnih.gov
The therapeutically active (R)-PZQ is mainly metabolized by CYP1A2 and CYP2C19. nih.govnih.gov Its metabolism leads predominantly to the formation of R-trans-4-OH-PZQ, the main metabolite found in human plasma. semanticscholar.orgnih.gov In contrast, the metabolism of (S)-PZQ is primarily catalyzed by CYP2C19 and CYP3A4. nih.govnih.gov This enantioselective metabolism results in different metabolic profiles for the two isomers, with (R)-PZQ being the primary precursor of the major human metabolite, trans-4-OH-PZQ. semanticscholar.orgresearchgate.net
In Vitro Metabolic Studies and Enzyme Kinetics
In vitro experiments using human liver microsomes (HLM) and recombinant CYP enzymes have been crucial in elucidating the specifics of trans-Hydroxy Praziquantel formation. These studies allow for the determination of enzyme kinetics, revealing the efficiency and capacity of different isoforms to metabolize praziquantel's enantiomers.
CYP1A2, CYP2C19, and CYP3A4 exhibit distinct catalytic activities towards the R- and S-enantiomers of praziquantel. nih.govnih.gov Studies have shown that CYP2C19 and CYP3A4 are the two main enzymes responsible for the phase I metabolism of PZQ. nih.gov Kinetic analyses have revealed differences in the Michaelis constant (Km) and maximum reaction velocity (Vmax) for the formation of various mono-oxidized metabolites by CYP2C9 and CYP3A4, further confirming the metabolic differences between the enantiomers. nih.govnih.gov For instance, one study estimated that CYP3A4 contributes to nearly 90% of the metabolism of S-PZQ. nih.gov
| Enzyme | Preferred Enantiomer | Finding | Source |
| CYP1A2 | R-PZQ | Major enzyme in R-PZQ metabolism. | nih.govnih.gov |
| CYP2C19 | R-PZQ & S-PZQ | Catalyzes the metabolism of both enantiomers. | nih.govnih.gov |
| CYP3A4 | S-PZQ | Major enzyme in S-PZQ metabolism, contributing to ~90% of its clearance. | nih.govnih.gov |
| CYP2C9 | R-PZQ | Shows preference for R-PZQ over S-PZQ. | 1zgc.com |
| CYP2D6 | R-PZQ | Shows preference for R-PZQ over S-PZQ. | 1zgc.com |
Interspecies Variations in Metabolic Profiles
The metabolic pathway of praziquantel, particularly the formation of its hydroxylated metabolites, varies significantly across different species. While trans-4-OH-PZQ is the main metabolite in humans, this is not universal. oup.comnih.gov
For example, in rats, the primary metabolite is cis-4-OH-PZQ, in contrast to the trans- isomer dominant in humans. researchgate.netnih.gov Studies in swine have also revealed stereoselective metabolism, with plasma concentrations of S-PZQ and S-trans-4-OH-PZQ being higher than their respective enantiomers. acs.org This highlights that findings from animal models cannot always be directly extrapolated to human metabolism due to these interspecies differences in CYP enzyme activity and selectivity. nih.gov
Influence of Genetic Polymorphisms on Metabolic Ratios (trans-4-OH-PZQ/PZQ)
Genetic variations, or polymorphisms, in the genes encoding CYP enzymes can lead to significant interindividual differences in drug metabolism. nih.govnih.gov This genetic variability can alter the rate at which praziquantel is converted to this compound, thereby affecting the metabolic ratio of trans-4-OH-PZQ to PZQ and potentially influencing treatment outcomes. nih.govfrontiersin.org
Several studies have linked single nucleotide polymorphisms (SNPs) in various CYP genes to PZQ efficacy and metabolism. nih.gov
CYP2C19: Carriers of CYP2C19*2 and *3 alleles (associated with poor metabolism) have been shown to have significantly higher plasma concentrations of PZQ and lower metabolic ratios of both trans-4-OH-PZQ/PZQ and cis-4-OH-PZQ/PZQ. nih.gov
CYP2C9: Similarly, carriers of CYP2C9*2 and *3 alleles exhibited higher PZQ concentrations and lower metabolic ratios. nih.gov
CYP1A2 & CYP3A5: A study in a Zimbabwean population found that specific SNPs in CYP1A2 (rs951840747) and CYP3A5 (rs6976017) were significantly associated with successfully clearing a schistosome infection, suggesting an impact on PZQ metabolism. nih.govfrontiersin.orgnih.gov
These findings indicate that an individual's genetic makeup can significantly predict their plasma exposure to praziquantel and its metabolites. nih.gov
| Gene (Allele) | Effect on PZQ Metabolism | Impact on Metabolite Ratio (trans-4-OH-PZQ/PZQ) | Source |
| CYP2C19 (2, 3) | Decreased metabolism (Poor metabolizer) | Significantly lower | nih.gov |
| CYP2C9 (2, 3) | Decreased metabolism | Significantly lower | nih.gov |
| CYP1A2 (rs951840747) | Associated with higher odds of clearing infection | Implied alteration of ratio | nih.govnih.gov |
| CYP3A5 (rs6976017) | Associated with higher odds of clearing infection | Implied alteration of ratio | nih.govnih.gov |
Drug-Drug Interactions Affecting this compound Formation
Since the formation of this compound is dependent on CYP enzymes, co-administration of other drugs that inhibit or induce these enzymes can significantly alter praziquantel's metabolism. nih.govnih.gov
CYP Inducers: Conversely, drugs that are strong inducers of CYP enzymes, such as the antiepileptics carbamazepine (B1668303) and phenytoin, and the antibiotic rifampin, can accelerate the metabolism of praziquantel. medicine.combrighton.ac.uk This increased metabolism leads to lower plasma concentrations of the parent drug, which could potentially reduce its therapeutic efficacy. brighton.ac.uk The use of strong CYP3A4 inducers with praziquantel is generally advised against. medicine.com
| Interacting Drug | Mechanism | Effect on Praziquantel (PZQ) Levels | Effect on trans-4-OH-PZQ Formation | Source |
| Ketoconazole | CYP3A4 Inhibition | Increase | Complex; AUC of metabolite also increases | nih.govplos.orgnih.gov |
| Carbamazepine | CYP Induction | Decrease | Increased rate of formation | brighton.ac.uk |
| Phenytoin | CYP Induction | Decrease | Increased rate of formation | brighton.ac.uk |
| Rifampin | Strong CYP3A4 Induction | Significant Decrease | Significantly increased rate of formation | medicine.com |
| Cimetidine | CYP Inhibition | Increase | Decreased rate of formation | brighton.ac.uk |
Pharmacokinetic Profile of Trans Hydroxy Praziquantel
Systemic Exposure and Bioavailability Considerations
As a metabolite, the bioavailability of trans-hydroxy praziquantel (B144689) is contingent upon the administration and subsequent first-pass metabolism of the parent drug, praziquantel. researchgate.net Praziquantel itself has low systemic bioavailability (<20%) due to a significant first-pass effect in the liver, where it is rapidly converted into various hydroxylated metabolites. nih.govnih.gov The most significant of these in humans is the R-trans-4-OH-PZQ metabolite. researchgate.netsemanticscholar.org
Studies in patients infected with Opisthorchis viverrini have demonstrated that the systemic exposure to R-trans-4-OH-PZQ is substantially higher than that of the parent enantiomers, R-PZQ and S-PZQ. semanticscholar.orgnih.gov In one such study, the area under the plasma concentration-time curve (AUC) for R-trans-4-OH-PZQ was approximately 170 times greater than that of the active R-PZQ enantiomer and 20 times greater than that of S-PZQ. semanticscholar.org The maximum plasma concentration (Cmax) of R-trans-4-OH-PZQ was also found to be markedly higher, reaching 13.9 μg/ml, compared to 0.2 μg/ml for R-PZQ and 0.9 μg/ml for S-PZQ. nih.govnih.gov This high concentration highlights the extensive metabolic conversion of praziquantel. nih.gov
The half-life of R-trans-4-OH-PZQ is also considerably longer than that of the parent enantiomers. In opisthorchiasis patients, the plasma half-life for R-trans-4-OH-PZQ was 6.4 hours, whereas the half-lives for R-PZQ and S-PZQ were 1.1 and 3.3 hours, respectively. nih.govnih.gov This prolonged presence in the circulation contributes significantly to its high systemic exposure.
Table 1: Comparative Pharmacokinetic Parameters in O. viverrini-Infected Patients
| Analyte | AUC₀₋₂₄h (μg/ml*h) | Cmax (μg/ml) | Half-life (t₁/₂) (h) | Time to Cmax (Tmax) (h) |
|---|---|---|---|---|
| R-PZQ | 1.1 | 0.2 | 1.1 | 7.0 |
| S-PZQ | 9.0 | 0.9 | 3.3 | 7.0 |
| R-trans-4-OH-PZQ | 188.7 | 13.9 | 6.4 | 8.7 |
Data sourced from a study in nine O. viverrini-infected patients. nih.govnih.gov
Tissue Distribution and Accumulation Patterns
Studies indicate that trans-hydroxy praziquantel exhibits significant distribution into various tissues. Research conducted in swine demonstrated that the enantiomers of trans-4-OH-PZQ, along with the parent drug, were found in ten different tissues, indicating broad distribution throughout the body. acs.orgacs.org
Clearance and Excretion Routes
Praziquantel relies on metabolic conversion for its elimination, with less than 0.02% of the unmetabolized drug being detected in urine. nih.gov Consequently, its metabolites are the primary entities cleared from the body. More than 80% of an administered praziquantel dose is excreted within 24 hours, predominantly in the form of its hydroxylated metabolites. researchgate.netnih.gov
Stereoselective Pharmacokinetics of this compound Enantiomers
The metabolism of praziquantel is highly stereoselective, leading to significant differences in the pharmacokinetic profiles of the this compound enantiomers. acs.orgresearchgate.net
In vivo studies have revealed notable differences in the plasma and tissue concentrations of the this compound enantiomers. In swine, plasma concentrations of S-trans-4-OH-PZQ were found to be higher than those of its corresponding R-enantiomer. acs.orgacs.org This stereoselectivity was also observed in tissue distribution, where the concentration of S-trans-4-OH-PZQ was higher than its enantiomer across the ten tissues examined. acs.orgacs.org This indicates a preferential formation or slower clearance of the S-enantiomer of the trans-hydroxy metabolite in this animal model.
In contrast, studies in humans have primarily focused on R-trans-4-OH-PZQ, which is the main metabolite derived from the pharmacologically active R-PZQ. semanticscholar.orgnih.gov The concentration of R-trans-4-OH-PZQ in human plasma is substantially high, indicating that the metabolic pathway favoring its formation from R-PZQ is very active. nih.gov
Several factors contribute to the stereoselective disposition of this compound enantiomers. A primary factor is the stereospecificity of the cytochrome P450 (CYP) enzymes responsible for metabolizing praziquantel. researchgate.netplos.org In humans, CYP3A4 is a key enzyme in the enantioselective first-pass metabolism of PZQ. semanticscholar.orgnih.gov Other enzymes, including CYP2C19, CYP1A2, and CYP2C9, also play a significant role. nih.govnih.gov
Genetic variations (polymorphisms) in these enzymes can lead to inter-individual differences in metabolic activity. nih.gov For instance, studies in Rwandan schoolchildren have shown that genetic variants of CYP2C9 and CYP2C19 are significantly associated with the plasma concentrations of PZQ and its trans-4-OH-PZQ/PZQ metabolic ratio. nih.gov Specifically, carriers of CYP2C92 and CYP2C93 alleles had lower trans-4-OH-PZQ/PZQ metabolic ratios, indicating reduced formation of the metabolite. nih.gov
Another potential factor influencing the differential concentrations of the enantiomers is their binding affinity to plasma proteins, which could affect their distribution and clearance rates. acs.org
Pharmacokinetic Variability across Different Host Populations and Disease States
The pharmacokinetics of this compound show high inter-individual variability, which can be attributed to a range of factors including the host's health status, genetic makeup, and the presence of co-infections. semanticscholar.org
The health of the liver is a critical determinant of praziquantel metabolism. nih.gov In patients with liver diseases such as cirrhosis or schistosomiasis-induced hepatic impairment, the liver's capacity to metabolize PZQ can be reduced. nih.gov This decreased metabolic function can lead to altered systemic levels of both the parent drug and its metabolites. nih.gov For example, patients with severe liver cirrhosis show increased Cmax and AUC of PZQ compared to healthy individuals. nih.gov
In patients with opisthorchiasis, a liver fluke infection, the plasma concentration of R-trans-4-OH-PZQ was found to be ten times higher than that observed in healthy volunteers given a similar dose. nih.gov This suggests that the disease state itself, possibly through inflammation or altered liver function, can significantly impact the metabolic pathway of praziquantel. semanticscholar.orgnih.gov High variability in metabolite concentrations has also been observed among patients with the same disease, which is likely due to the influence of the individual's genetic and nutritional status on CYP450 activity. semanticscholar.org
Furthermore, pharmacogenetic differences in metabolizing enzymes contribute to this variability. As noted previously, polymorphisms in CYP2C9 and CYP2C19 have a significant impact on the plasma concentration of PZQ and the formation of its trans-hydroxy metabolite. nih.gov Such variability across different populations and in various disease states underscores the complexity of predicting the pharmacokinetic profile of this compound.
Table 2: Compound Names Mentioned
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| Praziquantel (PZQ) | 2-(cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one |
| This compound | trans-4-hydroxy Praziquantel |
| R-PZQ | (R)-2-(cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one |
| S-PZQ | (S)-2-(cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one |
| R-trans-4-OH-PZQ | (R)-trans-4-hydroxy Praziquantel |
| S-trans-4-OH-PZQ | (S)-trans-4-hydroxy Praziquantel |
| cis-4-OH-PZQ | cis-4-hydroxy Praziquantel |
| Albendazole | Methyl [5-(propylthio)-1H-benzoimidazol-2-yl]carbamate |
Pharmacodynamic and Biological Activity of Trans Hydroxy Praziquantel
In Vitro Antischistosomal Efficacy
Studies have been conducted to determine the direct effects of trans-Hydroxy Praziquantel (B144689) on schistosomes in a laboratory setting.
The in vitro efficacy of trans-Hydroxy Praziquantel has been evaluated against adult stages of both S. mansoni and S. haematobium. Research indicates that the antischistosomal properties reside in the R-enantiomer of the metabolite, (R)-trans-4-hydroxypraziquantel. nih.govsonar.ch The S-enantiomer, (S)-trans-4-hydroxypraziquantel, has been found to be inactive at concentrations up to 100 μg/ml. nih.govsonar.ch
Against S. mansoni, the R-trans metabolite demonstrates notable activity, whereas the S-trans form is inactive. nih.gov Similarly, studies on S. haematobium show that racemic trans-4-OH-PZQ possesses activity, although it is considerably less potent than the parent compound, (R)-PZQ. nih.govresearchgate.netnih.gov One study noted that racemic trans-4-OH-PZQ exhibited antischistosomal properties similar to those of (R)-PZQ against adult worms. nih.gov
The activity of this compound has also been tested against the larval stage of the parasite, known as newly transformed schistosomula (NTS). nih.govsonar.ch Consistent with findings on adult worms, the (R)-trans derivative of the metabolite shows activity against NTS, while the racemic form is less effective. nih.gov
The potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of a biological process. The data reveals a significant difference in activity between the enantiomers of this compound and its racemic form.
For adult S. mansoni, the IC50 of (R)-trans-4-hydroxypraziquantel was determined to be 4.08 μg/ml after 72 hours of incubation. nih.govsonar.ch In contrast, (S)-trans-4-hydroxypraziquantel was found to be inactive at concentrations of 100 μg/ml. nih.govsonar.ch For adult S. haematobium, racemic trans-4-OH-PZQ yielded an IC50 of 1.47 μg/ml after both 4 and 72 hours. nih.govresearchgate.netnih.gov Against S. mansoni schistosomula, the IC50 for the racemic trans metabolite was 133 μg/ml, while the (R)-trans derivative had an IC50 of 28.5 μg/ml. nih.gov
| Compound | Schistosoma Species | Developmental Stage | IC50 (µg/mL) | Incubation Time (h) | Source |
|---|---|---|---|---|---|
| (R)-trans-4-OH-PZQ | S. mansoni | Adult | 4.08 | 72 | nih.govsonar.ch |
| (S)-trans-4-OH-PZQ | S. mansoni | Adult | >100 (inactive) | 72 | nih.govsonar.ch |
| Racemic trans-4-OH-PZQ | S. haematobium | Adult | 1.47 | 4 and 72 | nih.govresearchgate.netnih.gov |
| (R)-trans-4-OH-PZQ | S. mansoni | Schistosomula | 28.5 | 72 | nih.gov |
| Racemic trans-4-OH-PZQ | S. mansoni | Schistosomula | 133 | 72 | nih.gov |
Mechanisms of Action and Molecular Target Interactions
The precise molecular mechanism of action for Praziquantel itself is still under investigation, though it is widely accepted to involve the disruption of calcium ion homeostasis in the parasite. researchgate.netbrighton.ac.uk Recent research has identified a specific molecular target for PZQ: a transient receptor potential (TRP) ion channel, specifically TRPM_PZQ, located in the parasite. biorxiv.orgnih.gov Activation of this channel by (R)-PZQ leads to a rapid influx of calcium ions, causing sustained muscle contraction, paralysis, and damage to the worm's outer layer (tegument). brighton.ac.uknih.gov
Specific studies on the molecular target interactions of this compound are scarce. However, given that the (R)-enantiomer of the metabolite exhibits antischistosomal activity, it is presumed to share a similar mechanism of action with (R)-PZQ. It likely interacts with the same or a similar target, such as the TRPM_PZQ channel, but with a lower affinity, accounting for its reduced potency. The lack of activity from the (S)-enantiomer of the metabolite further aligns with the stereospecific nature of the parent drug's interaction with its target. nih.gov
Advanced Analytical Methodologies for Quantitative Determination of Trans Hydroxy Praziquantel
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Development and Validation
The development of LC-MS/MS methods for trans-Hydroxy Praziquantel (B144689) involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. A common approach for sample preparation from plasma includes protein precipitation using acetonitrile (B52724) or liquid-liquid extraction with solvents like a methyl-tert-butylether/dichloromethane mixture. nih.govfrontiersin.org Chromatographic separation is typically achieved using reverse-phase columns, such as C18 or C8, with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile. frontiersin.orgresearchgate.net
Detection is performed using a tandem mass spectrometer, usually in the positive ion mode with selected reaction monitoring (SRM). For trans-4-Hydroxy Praziquantel, the specific mass transition monitored is typically from a precursor ion of m/z 328.0 to a product ion of m/z 202.0. researchgate.netnih.gov
Method validation is performed according to international guidelines to ensure reliability. Key validation parameters include linearity, accuracy, precision, selectivity, and stability. nih.govnih.gov Methods are designed to be linear over a specific concentration range, with correlation coefficients (r²) typically ≥ 0.998. researchgate.netnih.gov Accuracy and precision are assessed at multiple quality control (QC) levels, including the lower limit of quantification (LLOQ). nih.gov
Table 1: Summary of LC-MS/MS Method Validation Parameters for trans-Hydroxy Praziquantel
| Parameter | Acceptance Criteria | Reported Values | Source(s) |
|---|---|---|---|
| Linearity (r²) | ≥ 0.99 | ≥ 0.998 | researchgate.netnih.gov |
| Linearity Range | N/A | 10-1000 ng/mL (cat plasma) | nih.govnih.gov |
| Intra-day Precision (CV%) | < 15% | < 15% | nih.gov |
| Inter-day Precision (CV%) | < 15% | < 15% | nih.gov |
| Accuracy (at LLOQ) | 80-120% | 80-120% | researchgate.netnih.gov |
| Accuracy (other levels) | 85-115% | 85-115% | researchgate.netnih.gov |
| Extraction Recovery | N/A | 98.09% to 107.46% | nih.gov |
Since Praziquantel is administered as a racemic mixture, its metabolism is stereoselective, necessitating the separation and quantification of the individual enantiomers of its metabolites. nih.gov Chiral chromatography is employed for the enantiomeric resolution of this compound. nih.gov
Direct resolution is achieved using specialized chiral stationary phases. Polysaccharide-based columns, such as Chiralpak AD and cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate) columns, have been successfully used. nih.govresearchgate.netnih.gov The mobile phase for these separations often consists of a mixture of hexane (B92381) and isopropanol. nih.govresearchgate.net In some methods, a C18 trapping column is used to purify the analytes from the biological matrix before they are introduced to the chiral column. researchgate.netnih.gov This two-column setup enhances the robustness and longevity of the chiral column.
Table 2: Examples of Chiral Columns for this compound Enantiomer Separation
| Chiral Column | Column Type | Source(s) |
|---|---|---|
| Chiralpak AD | Polysaccharide-based | nih.govresearchgate.net |
| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Polysaccharide-based | nih.gov |
| Lux 3μ Cellulose-2 | Polysaccharide-based | plos.org |
LC-MS/MS methods have been validated for the quantification of this compound in a variety of biological matrices, which is essential for comprehensive pharmacokinetic profiling. researchgate.netnih.gov
Plasma: Plasma is the most common matrix for pharmacokinetic studies. Sample preparation typically involves protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances. nih.govfrontiersin.org
Blood: Whole blood analysis provides a more complete picture of the drug's distribution. Methods validated for plasma are often adapted for whole blood. nih.govnih.gov
Dried Blood Spots (DBS): DBS sampling is a minimally invasive technique that is particularly useful for studies in remote areas. nih.govnih.gov It involves spotting a small volume of blood onto a filter card, which is then dried and stored. For analysis, a punch from the spot is extracted. The influence of hematocrit on spot size and, consequently, on quantification accuracy is a critical parameter that must be evaluated during method validation. nih.govnih.gov Studies have shown a good correlation between concentrations measured in DBS, blood, and plasma. nih.gov
Tissues: While less common in routine pharmacokinetic studies, quantification in tissue samples is crucial for understanding drug distribution and accumulation at the site of action. Method development for tissues requires more extensive sample homogenization and extraction procedures.
In a study involving patients infected with Opisthorchis viverrini, concentrations of R-trans-4-OH-Praziquantel were found to range from 1.41 to 17.85 μg/ml in plasma, 1.62 to 22.05 μg/ml in blood, and 3.01 to 19.01 μg/ml in DBS. nih.gov
Methodological Advances in Sensitivity and Selectivity
The primary advantages of LC-MS/MS for the analysis of this compound are its exceptional sensitivity and selectivity.
Selectivity is achieved through the use of tandem mass spectrometry, specifically the selected reaction monitoring (SRM) mode. This technique involves isolating a specific precursor ion (the molecular ion of the analyte) and then detecting a specific fragment ion produced by its collision-induced dissociation. For R-trans-4-OH-Praziquantel, the transition from m/z 328.0 to m/z 202.0 provides high specificity, minimizing interference from other metabolites or endogenous components in the matrix. researchgate.netnih.gov
Sensitivity is demonstrated by the low lower limits of quantification (LLOQ) achieved by these methods. For instance, an enantioselective method for trans-4-OHPZQ enantiomers in human plasma reported a quantification limit of 12.5 ng/ml for each enantiomer. nih.govresearchgate.net Another method for the simultaneous quantification of Praziquantel and its metabolites in cat plasma achieved an LLOQ of 10 ng/mL for trans-4-hydroxylated-PZQ. frontiersin.orgnih.gov Such sensitivity is critical for accurately defining the terminal elimination phase in pharmacokinetic studies.
Standardization and Quality Control in Bioanalytical Assays
To ensure the reliability and reproducibility of bioanalytical data, strict standardization and quality control (QC) measures are imperative. Assays for this compound are validated according to guidelines from regulatory bodies.
Standardization involves the use of calibration curves prepared in the same biological matrix as the study samples. An internal standard, a compound with similar physicochemical properties to the analyte, is added to all samples, calibrators, and QC samples to account for variability during sample processing and analysis. nih.gov
Quality Control is maintained by:
Accuracy and Precision Checks: QC samples at low, medium, and high concentrations are analyzed with each batch of study samples to ensure the results fall within acceptable limits (typically ±15% of the nominal value, and ±20% at the LLOQ). nih.gov
Stability Studies: The stability of this compound is thoroughly evaluated under various conditions that mimic sample handling and storage, including short-term stability at room temperature, long-term stability in the freezer, and stability through freeze-thaw cycles. nih.gov
Incurred Sample Reanalysis (ISR): To confirm the reproducibility of the assay, a subset of study samples is reanalyzed in a separate run. European guidelines recommend that for ISR, at least two-thirds of the reanalyzed samples should not deviate by more than 20% from the original result. nih.govsemanticscholar.org
These rigorous QC procedures ensure that the data generated are accurate and reliable for making critical decisions in drug development and clinical research.
Enantiomeric and Stereochemical Aspects of Trans Hydroxy Praziquantel
Stereochemical Characterization of trans-Hydroxy Praziquantel (B144689) Isomers
Praziquantel is a racemic mixture of (R)-PZQ and (S)-PZQ. nih.gov Its metabolism in humans primarily involves hydroxylation at the 4-position of the cyclohexyl ring, which generates the major metabolite 4-hydroxypraziquantel (4-OH-PZQ). nih.gov This metabolic process is stereoselective and results in the formation of four possible stereoisomers of 4-OH-PZQ.
The isomers are characterized by the chirality of the original PZQ molecule (R or S) and the orientation of the new hydroxyl group (cis or trans). The trans-Hydroxy Praziquantel isomers are therefore designated as (R)-trans-4-hydroxypraziquantel and (S)-trans-4-hydroxypraziquantel.
The characterization and separation of these stereoisomers require specialized analytical techniques. Chiral high-performance liquid chromatography coupled with tandem mass spectrometry (chiral LC-MS/MS) is a validated method for the direct resolution and quantification of PZQ and trans-4-hydroxypraziquantel enantiomers in biological matrices like human plasma. researchgate.netnih.gov For instance, a Chiralpak AD column can be used to achieve the direct resolution of these enantiomers. researchgate.netnih.gov
| Parent Enantiomer | Metabolite Diastereomer | Specific Isomer Name |
|---|---|---|
| (R)-Praziquantel | trans-Hydroxy | (R)-trans-4-hydroxypraziquantel |
| cis-Hydroxy | (R)-cis-4-hydroxypraziquantel | |
| (S)-Praziquantel | trans-Hydroxy | (S)-trans-4-hydroxypraziquantel |
| cis-Hydroxy | (S)-cis-4-hydroxypraziquantel |
Enantioselective Formation and Pharmacological Implications
The formation of this compound is highly enantioselective, a process governed by the differential metabolism of the parent PZQ enantiomers by Cytochrome P450 (CYP) enzymes. nih.govplos.org In humans, (R)-PZQ is the pharmacologically active enantiomer responsible for the antischistosomal effects. nih.govfrontiersin.orgsemanticscholar.orgoup.com This enantiomer is primarily metabolized into cis- and trans-4-hydroxy-PZQ, with trans-4-OH-PZQ being the main metabolite found in human plasma. nih.govnih.gov Conversely, (S)-PZQ is converted to several other monohydroxylated metabolites. nih.govsemanticscholar.org The key enzymes involved in PZQ metabolism include CYP3A4, CYP2C9, and CYP2C19, which exhibit different catalytic activities toward the PZQ enantiomers. nih.govnih.gov
Pharmacologically, the stereochemistry of the metabolite is critical. In vitro studies have been conducted to determine the activity of the individual enantiomers of trans-4-hydroxypraziquantel against different Schistosoma species. Research on Schistosoma mansoni revealed that (R)-trans-4-hydroxypraziquantel has a measurable, albeit low, activity. nih.govnih.gov In contrast, (S)-trans-4-hydroxypraziquantel was found to be inactive at the concentrations tested. nih.govnih.gov
| Compound | Target Species | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| (R)-trans-4-hydroxypraziquantel | S. mansoni | 4.08 | nih.govnih.gov |
| (S)-trans-4-hydroxypraziquantel | S. mansoni | Not active at 100 µg/mL | nih.govnih.gov |
| Racemic trans-4-OH-PZQ | S. haematobium | 1.47 | nih.gov |
| (R)-Praziquantel (for comparison) | S. mansoni | 0.02 | nih.govnih.gov |
| (R)-Praziquantel (for comparison) | S. haematobium | 0.007 (at 4h) | nih.gov |
Stereochemical Impact on Drug-Target Interactions
The biological activity of a chiral molecule is dictated by its three-dimensional structure, which determines how it interacts with chiral biological targets such as enzymes and receptors. nih.gov The significant difference in pharmacological activity between the enantiomers of this compound strongly indicates a stereospecific interaction with its biological target in the parasite.
The primary target for Praziquantel is believed to be a transient receptor potential (TRP) ion channel in the parasite, designated TRPMPZQ. nih.gov The profound activity of (R)-PZQ compared to the inactive (S)-PZQ is a classic example of stereospecific drug-target interaction. nih.gov This specificity extends to the metabolites. The (R)-trans-4-hydroxypraziquantel enantiomer retains a molecular configuration that allows for some level of binding and activation of the target, resulting in its observed weak antischistosomal effect. nih.gov In contrast, the (S)-trans-4-hydroxypraziquantel enantiomer, being a mirror image, does not fit correctly into the binding site of the target protein and is therefore pharmacologically inactive. nih.govnih.gov This highlights that the specific spatial arrangement of the functional groups is crucial for the molecular recognition and subsequent biological response at the target site.
Research Implications for Chiral Drug Development
The study of this compound and its stereochemical properties provides critical insights that have broader implications for chiral drug development.
Importance of Metabolite Profiling: The case of Praziquantel underscores the necessity of evaluating not just the parent drug's enantiomers but also those of its major metabolites. The enantioselective formation and differing activities of the trans-4-OH-PZQ isomers demonstrate that a complete understanding of a drug's disposition requires a full stereochemical profile of its metabolic pathway. nih.gov
Rationale for Single-Enantiomer Drugs: Praziquantel is administered as a racemate, where the (S)-enantiomer contributes to the pill's bitter taste and side effects without offering therapeutic benefit. researchgate.netnih.govnih.gov Research into the distinct metabolic fates and activities of each enantiomer and their metabolites provides a strong rationale for developing single-enantiomer formulations, such as pure (R)-PZQ. oup.com This approach, known as chiral switching, can lead to drugs with improved therapeutic indices by eliminating the metabolic burden and potential adverse effects of the inactive enantiomer. longdom.org
Understanding Pharmacokinetic Variability: Enantioselective metabolism by CYP enzymes is a key source of inter-individual variability in drug response. plos.orgnih.gov Genetic polymorphisms in these enzymes can alter the metabolic ratio of enantiomers, affecting both efficacy and safety. frontiersin.org Studying the stereochemistry of metabolites like this compound is therefore essential for the field of pharmacogenetics and for personalizing medicine.
Informing Future Drug Design: A detailed understanding of the structure-activity relationships of a drug and its metabolites can guide the design of new therapeutic agents. By identifying the key structural features required for target interaction (as shown by the active R-enantiomers) and those leading to rapid metabolism, medicinal chemists can develop new drug candidates with enhanced potency, selectivity, and improved pharmacokinetic profiles. longdom.org
Emerging Research Themes and Future Directions for Trans Hydroxy Praziquantel
Role in Praziquantel (B144689) Resistance Mechanisms
The potential for schistosomes to develop resistance to praziquantel is a significant concern for global public health. While widespread clinical resistance has not yet been definitively documented, reports of reduced cure rates in some endemic areas necessitate a deeper understanding of the mechanisms that could lead to resistance. The role of trans-4-hydroxy praziquantel in this context is an area of growing interest.
One proposed mechanism of resistance involves alterations in the parasite's ability to metabolize praziquantel. It is hypothesized that worms with enhanced metabolic capacity could more rapidly convert praziquantel into its metabolites, including trans-4-hydroxy praziquantel. Given that trans-4-hydroxy praziquantel exhibits significantly lower anthelmintic activity than the parent drug, its accelerated formation could lead to sub-therapeutic concentrations of the active compound at the target site, thereby allowing the parasite to survive.
Potential as a Standalone or Co-Therapeutic Agent
While generally considered less active than its parent compound, studies have been conducted to quantify the anthelmintic activity of trans-4-hydroxy praziquantel. This research is vital to determine if it contributes to the therapeutic effect of praziquantel or if it could have any potential as a therapeutic agent on its own or in combination with other drugs.
In vitro and in vivo studies have been conducted to evaluate the efficacy of trans-4-hydroxy praziquantel against different species of schistosomes. For instance, against adult Schistosoma haematobium, trans-4-hydroxy praziquantel has been shown to have a measurable, albeit lower, activity compared to the R- and S-enantiomers of praziquantel. unito.itnih.gov Similarly, studies on Schistosoma mansoni have indicated that the R-enantiomer of trans-4-hydroxy praziquantel has minor anthelmintic activity. nih.gov
In Vitro and In Vivo Activity of trans-4-hydroxy Praziquantel and Praziquantel Enantiomers against S. haematobium
| Compound | In Vitro IC50 (µg/mL) at 72h | In Vivo ED50 (mg/kg) |
|---|---|---|
| (R)-Praziquantel | 0.01 | 24.7 |
| (S)-Praziquantel | 3.40 | 127.6 |
| Racemic Praziquantel | 0.03 | Not Reported |
| trans-4-hydroxy-Praziquantel | 1.47 | Not Reported |
Data derived from studies on the activity of praziquantel and its metabolites against Schistosoma haematobium. unito.itnih.gov
The data clearly indicates that while not as potent as (R)-praziquantel, trans-4-hydroxy praziquantel is not entirely inert. This raises questions about its potential role in co-therapy. For instance, it could have synergistic effects with other anthelmintics or could be modified to enhance its own activity. Further research is needed to explore these possibilities fully.
Integration of Pharmacogenomics and Metabolomics in Anthelmintic Research
The fields of pharmacogenomics and metabolomics are providing powerful tools to understand the variability in drug response and to identify new therapeutic targets. In the context of praziquantel and its metabolite, trans-4-hydroxy praziquantel, these approaches are offering valuable insights.
Pharmacogenomic studies in humans have revealed that genetic variations in cytochrome P450 (CYP) enzymes, which are responsible for metabolizing praziquantel, can significantly impact treatment outcomes. nih.gov Specifically, polymorphisms in genes such as CYP2D6 and CYP3A5 have been associated with variations in the rate of praziquantel metabolism. nih.govmdpi.com Individuals who are rapid metabolizers may have lower circulating levels of the active (R)-praziquantel and higher levels of its metabolites, including trans-4-hydroxy praziquantel. This can potentially lead to treatment failure. Integrating pharmacogenomic data into clinical practice could allow for personalized dosing strategies to optimize efficacy.
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is being used to investigate the biochemical effects of praziquantel on schistosomes. By analyzing the metabolic profiles of parasites exposed to the drug, researchers can identify key metabolic pathways that are disrupted. Such studies have suggested that praziquantel treatment alters pathways like arachidonic acid metabolism in the parasite. Understanding these metabolic perturbations can help to elucidate the drug's mechanism of action and may reveal new targets for anthelmintic drug development. Future metabolomic studies could specifically investigate the effects of trans-4-hydroxy praziquantel on the parasite's metabolism to better understand its biological activity.
Advanced Computational Modeling and In Silico Studies
Computational modeling and in silico techniques are becoming increasingly important in drug discovery and development. These methods allow for the simulation of drug-target interactions, prediction of pharmacokinetic properties, and the design of new molecules with desired activities. While specific in silico studies on trans-4-hydroxy praziquantel are still emerging, the application of these techniques to praziquantel and its derivatives highlights their potential.
Molecular docking studies, for example, can be used to predict how trans-4-hydroxy praziquantel binds to the Sm.TRPMPZQ ion channel. mdpi.com By comparing its predicted binding affinity and conformation to that of the more active (R)-praziquantel, researchers can gain insights into the structural basis for its reduced activity. Furthermore, computational approaches can be used to model the metabolic conversion of praziquantel to trans-4-hydroxy praziquantel by CYP enzymes. This can help in understanding how genetic variations in these enzymes affect the rate of metabolism.
In silico tools are also being employed to design novel praziquantel derivatives with improved properties. These methods can be used to predict the activity and pharmacokinetic profiles of virtual compounds before they are synthesized, thus saving time and resources. The structure of trans-4-hydroxy praziquantel can serve as a starting point for such in silico drug design efforts.
Development of Novel Anthelmintic Agents Based on Metabolite Structures
The chemical structure of a drug's metabolite can provide a valuable scaffold for the design of new therapeutic agents. These new molecules, or "metabolite-based drug design," can sometimes offer improved pharmacokinetic or pharmacodynamic properties compared to the parent drug. In the case of trans-4-hydroxy praziquantel, its structure offers several possibilities for chemical modification to potentially enhance its anthelmintic activity.
Researchers are exploring the synthesis of novel praziquantel analogs and derivatives with the aim of developing compounds that are more potent, have a broader spectrum of activity, or are less susceptible to resistance mechanisms. The synthesis of enantiomerically pure derivatives of (R)-(-)-trans-4-hydroxy-praziquantel has been reported, providing a platform for further chemical exploration. By modifying the functional groups on the trans-4-hydroxy praziquantel molecule, it may be possible to improve its binding to the target site or to alter its metabolic stability. For example, replacing the hydroxyl group with other chemical moieties could lead to compounds with enhanced potency or a different resistance profile. This approach of using the metabolite as a template for new drug discovery is a promising strategy in the ongoing search for the next generation of anthelmintic drugs.
Q & A
Q. What are the standard analytical methods for quantifying praziquantel in pharmaceutical formulations?
To quantify praziquantel, liquid chromatography (LC) is widely employed due to its precision in separating analytes like albendazole and praziquantel in combined formulations. Method validation must adhere to pharmacopeial standards (e.g., State Pharmacopoeia of Ukraine), including parameters such as specificity, linearity, and accuracy. Infrared (IR) spectrophotometry or gas-liquid chromatography (GLC) can confirm identity by matching spectral fingerprints to reference standards . For plasma analysis, organic solvent extraction followed by dansyl-chloride derivatization enables fluorometric detection, achieving sensitivity in biological matrices .
Q. How can enantiomeric purity of praziquantel be assessed and optimized?
Enantiomeric separation of praziquantel requires chiral stationary phases, such as β-cyclodextrin columns, to resolve racemic mixtures. Differential scanning calorimetry (DSC) and X-ray diffraction validate enantiopurity by identifying phase transitions and crystalline structure differences. Ternary solubility phase diagrams (e.g., in methanol at 0°C) guide large-scale resolution strategies, while tartaric acid derivatives facilitate intermediate amine resolution during synthesis .
Q. What statistical approaches are recommended for analyzing praziquantel efficacy in clinical trials?
Efficacy studies use chi-square tests to assess associations between infection prevalence and demographic factors (e.g., age, gender). ANOVA or independent t-tests compare mean praziquantel uptake across groups. Multivariable logistic regression with cluster-adjusted robust standard errors accounts for within-school clustering in mass drug administration (MDA) programs. Survival analysis or mixed-effects models may track longitudinal outcomes .
Q. What is the current understanding of praziquantel's mechanism of action against schistosomes?
Praziquantel likely targets voltage-sensitive Ca²⁺ channels, inducing rapid calcium influx and paralysis. However, hypotheses suggest synergism between multiple targets, including host immune modulation and disruption of schistosome tegumental integrity. Functional assays (e.g., Ca²⁺ reporter systems) and mutagenesis of ion channels like TRPMPZQ are critical for elucidating these mechanisms .
Advanced Research Questions
Q. How do genetic variations in Schistosoma mansoni TRPMPZQ receptors influence praziquantel resistance?
Mutations in the TRPMPZQ voltage-sensor-like domain (e.g., p.Y1554C, p.Q1670K) reduce praziquantel sensitivity, as shown by EC₅₀ shifts in Ca²⁺ flux assays. Functional genomics approaches, such as site-directed mutagenesis and haplotype diversity analysis (iHS scores), identify resistance-associated variants. Population-level whole-genome sequencing detects standing variation in endemic regions, informing resistance surveillance .
Q. What experimental strategies can overcome solubility challenges in praziquantel formulation?
Dextran hydrogels (70 kDa and 148 kDa) improve aqueous solubility via polymer-drug interactions. Solvent casting and freeze-drying produce stable matrices, while DSC confirms weak drug-polymer interactions that modulate release kinetics. Blending dextrans at optimized ratios (e.g., 1:3:3 PZQ:DEX-70:DEX-148) enhances dissolution profiles .
Q. How can functional genomics elucidate praziquantel's multi-target effects?
CRISPR-Cas9 knockout libraries and RNAi screens identify genes affecting drug susceptibility. Dual RNA-seq of host-parasite interactions reveals immune pathways amplified by praziquantel. High-throughput calcium imaging and electrophysiology validate channel targets, while proteomic profiling detects post-treatment tegumental antigen exposure .
Q. What methodologies detect emerging praziquantel resistance in endemic regions?
In vitro larval motility assays and egg hatching tests quantify EC₅₀ shifts. Field isolates are genotyped for TRPMPZQ mutations linked to reduced sensitivity. Meta-analyses of cure rates (CR) and egg reduction rates (ERR) from MDA programs statistically model geographic and temporal trends in efficacy decline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
